molecular formula C6H8N2O B11924402 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol

Katalognummer: B11924402
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: OWPWNIHCPBZPCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety with a hydroxyl substituent at position 5.

Eigenschaften

Molekularformel

C6H8N2O

Molekulargewicht

124.14 g/mol

IUPAC-Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-ol

InChI

InChI=1S/C6H8N2O/c9-5-2-1-4-3-7-8-6(4)5/h3,5,9H,1-2H2,(H,7,8)

InChI-Schlüssel

OWPWNIHCPBZPCJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1O)NN=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol has been achieved through various methods, including cyclization reactions involving pyrazole derivatives. The structural features of this compound enable it to interact with biological targets effectively. Its molecular formula is C7H10N2OC_7H_{10}N_2O, and it has a molecular weight of 138.17 g/mol .

Biological Activities

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol exhibits several biological activities that make it a candidate for drug development:

  • Dipeptidyl Peptidase IV Inhibition : This compound has been studied as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can enhance insulin secretion and improve glycemic control in type 2 diabetes mellitus patients .
  • Aldosterone Synthase Inhibition : Research indicates that derivatives of this compound may act as aldosterone synthase inhibitors, which could have implications for treating conditions like hypertension and heart failure .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol:

  • Diabetes Management : A study demonstrated that pyrazole derivatives could significantly lower blood glucose levels in diabetic models by inhibiting DPP-IV activity. The structure–activity relationship (SAR) analysis revealed that modifications to the cyclopenta structure could enhance inhibitory potency .
  • Cardiovascular Health : In a clinical trial assessing the effects of aldosterone synthase inhibitors on cardiovascular outcomes, compounds related to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol showed promise in reducing cardiovascular events among patients with chronic kidney disease .
  • Pharmacovigilance Studies : Observational studies have indicated that compounds derived from this scaffold may be associated with fewer adverse effects compared to traditional therapies for diabetes and hypertension .

Comparative Analysis of Applications

The following table summarizes key applications and findings related to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol:

Application AreaFindings/ImplicationsReferences
Diabetes ManagementInhibits DPP-IV; improves glycemic control
Cardiovascular HealthPotential aldosterone synthase inhibition; reduces events
PharmacovigilanceLower adverse effects compared to traditional therapies

Wirkmechanismus

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound is compared to three key analogs (Table 1):

Compound Name Molecular Formula Functional Groups Key Properties Reference
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol C₆H₈N₂O Hydroxyl (-OH) at position 6 Polar, potential for hydrogen bonding; inferred higher solubility in polar solvents compared to methylated analogs. Thermal stability data not available.
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole C₉H₁₂N₂ Methyl (-CH₃) at positions 1 and 3 Reduced polarity due to methyl groups; 43% synthetic yield. ROESY NMR confirms spatial arrangement of substituents. Lower solubility in polar solvents.
1,4,5,6-Tetrahydrocyclopenta-1H-1,2,3-triazole (H-cta) C₅H₇N₃ Triazole ring fused to cyclopentane Higher thermal stability (decomposition onset: 670 K) in Fe(cta)₂ MOFs compared to non-cyclopentyl analogs. Cyclopentyl enhances rigidity and stability.
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid C₇H₈N₂O₂ Carboxylic acid (-COOH) at position 3 Storage at 2–8°C; hazardous (H302: harmful if swallowed). Polar functional group likely increases aqueous solubility relative to methylated analogs.

Table 1. Structural and functional group comparisons.

Thermal Stability and Reactivity

  • H-cta (Triazole Analog): The cyclopentyl-fused triazole in Fe(cta)₂ MOFs exhibits a decomposition onset at 670 K, significantly higher than Fe(ta)₂ (613 K), indicating that the cyclopentyl backbone enhances thermal stability by increasing structural rigidity .
  • Hydroxyl vs. Carboxylic Acid Groups: While direct data for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol are absent, the carboxylic acid derivative () shows stability under dry, cool storage, suggesting that polar substituents may necessitate controlled environments to prevent degradation. The hydroxyl group in the target compound may introduce susceptibility to dehydration under high temperatures.

Hazard and Handling Considerations

  • The carboxylic acid derivative () carries warnings for dermal/ocular irritation (H315, H319) and toxicity (H302), necessitating precautions like sealed storage . While hazards for the hydroxylated compound are unspecified, similar handling (e.g., dry, cool storage) is advisable due to its polar nature.

Biologische Aktivität

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol is characterized by a unique bicyclic structure that contributes to its biological properties. The compound's molecular formula is C7H10N2OC_7H_{10}N_2O, with a molecular weight of approximately 138.17 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol. One significant derivative, N′-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (referred to as P3C), has shown potent cytotoxic effects against triple-negative breast cancer (TNBC) cell lines.

The mechanism by which P3C exerts its anticancer effects involves several key pathways:

  • Induction of Apoptosis : P3C triggers the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases (caspase-3/7 and -8), implicating both intrinsic and extrinsic apoptotic pathways .
  • Cell Cycle Arrest : The compound causes cell cycle arrest in the S and G2-M phases, which is crucial for inhibiting cancer cell proliferation .
  • Microtubule Disruption : P3C disrupts microtubule dynamics, which is essential for mitosis and cell division .

Cytotoxicity Studies

The cytotoxic concentration (CC50) values for P3C were determined through in vitro assays. The compound exhibited CC50 values in the low micromolar range (0.25 to 0.49 µM) against TNBC cells . A comparison of selective cytotoxicity indices indicated that P3C preferentially affects cancer cells over normal cells.

Other Biological Activities

Beyond its anticancer properties, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol has been investigated for additional biological activities:

  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial effects against various pathogens.
  • Neuropharmacological Effects : The compound may influence neurochemical pathways relevant to conditions such as Alzheimer's disease through modulation of amyloid-beta production .

Case Studies

  • Breast Cancer Research : In a study involving high-throughput screening of chemical libraries, P3C was identified as a potent cytotoxic agent against multiple human cancer cell lines. Transcriptome analysis confirmed its role in modulating genes associated with apoptosis and oxidative stress .
  • Skin Cancer Evaluation : Another investigation into substituted pyrazole derivatives demonstrated significant anticancer activity against skin cancer cell lines (A375 and SK-Mel-28), showcasing the versatility of pyrazole compounds in targeting various cancer types .

Summary Table of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicInduces apoptosis in TNBC cells
AntimicrobialBroad-spectrumInhibits growth of various pathogens
NeuropharmacologicalAmyloid-beta modulationReduces Aβ42 levels
Skin CancerCytotoxicEffective against melanoma

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol and its derivatives?

  • Methodological Answer : A common approach involves cyclocondensation reactions of cyclopentane precursors with hydrazine derivatives under acidic or basic conditions. For example, triazole-fused analogs (e.g., H-cta in MOF synthesis) are prepared via adapted literature procedures using cyclopentyl-modified triazoles . Carboxylic acid derivatives (e.g., 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid) are synthesized via hydrolysis of ester intermediates like ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, followed by purification via recrystallization or column chromatography .

Q. Which spectroscopic and thermal characterization methods are effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids, N–H stretches in pyrazole rings) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability; derivatives like Fe(cta)2 MOFs show decomposition onsets near 670 K, influenced by linker substituents .
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions and solvent retention .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Methodological Answer : The carboxylic acid and ester derivatives serve as precursors for bioactive molecules. For example, ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a key intermediate in synthesizing fused pyrazole systems, which are evaluated for anti-inflammatory and kinase inhibitory activity via functionalization at the 3-position .

Advanced Research Questions

Q. How do structural modifications of cyclopenta-fused heterocycles impact the mechanical properties of metal-organic frameworks (MOFs)?

  • Methodological Answer : In Fe(cta)2 MOFs, the cyclopentyl triazolate linker's rigidity and Fe–N bond strength influence bulk modulus (B). High-spin Fe(II) centers and void fraction modulate pressure responsiveness, as shown by high-pressure powder X-ray diffraction (HPPXRD). Comparative studies with methyl-triazolate linkers (e.g., Fe(mta)2) reveal counteracting effects between bond strength and framework flexibility .

Q. What experimental strategies resolve contradictions in thermal stability data among derivatives?

  • Methodological Answer : Discrepancies (e.g., Fe(cta)2 decomposition at 670 K vs. Fe(ta)2 at 613 K) arise from crystallinity, substituent effects, and solvent removal protocols. Controlled TGA under inert atmospheres, paired with powder XRD to assess crystallinity, can isolate intrinsic thermal stability from solvent-related artifacts .

Q. How can computational modeling predict the reactivity of cyclopenta-pyrazoles in cyclization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states for ring-forming reactions. For example, molecular docking studies elucidate steric and electronic effects of substituents (e.g., methyl groups at the 1-position) on regioselectivity in triazole cyclization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.